An In-depth Technical Guide to 4-Nitrophenyl Formate: Chemical Properties and Stability
An In-depth Technical Guide to 4-Nitrophenyl Formate: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of 4-nitrophenyl formate. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize this reagent in their work. This document includes a summary of its key chemical and physical properties, detailed experimental protocols for its common applications, and visualizations of its principal reaction mechanisms.
Core Chemical Properties
4-Nitrophenyl formate (PNPF) is a chemical compound with the formula C₇H₅NO₄.[1] It is the ester of formic acid and 4-nitrophenol. It is primarily used as a formylating agent, particularly in the protection of amino groups in peptide synthesis and other organic transformations. The presence of the electron-withdrawing nitro group makes the 4-nitrophenoxy group a good leaving group, facilitating nucleophilic acyl substitution reactions.
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of 4-nitrophenyl formate.
| Property | Value |
| Molecular Formula | C₇H₅NO₄ |
| Molecular Weight | 167.12 g/mol [1] |
| Melting Point | 71-74 °C |
| Boiling Point | 279 °C at 760 mmHg |
| Density | 1.363 g/cm³ |
| Solubility | Soluble in dichloromethane. Hydrolyzes in water. |
| Appearance | Off-white solid |
| CAS Number | 1865-01-6[1] |
Stability and Handling
4-Nitrophenyl formate is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere. It is incompatible with strong acids, strong bases, and strong oxidizing agents. Upon decomposition, it can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides. Standard personal protective equipment, including gloves and safety glasses, should be worn when handling this compound to avoid skin and eye irritation.
Key Experimental Protocols
This section provides detailed methodologies for two key applications of 4-nitrophenyl formate: the study of its hydrolysis kinetics and its use in the N-formylation of amino acids.
Kinetic Analysis of 4-Nitrophenyl Formate Hydrolysis via UV-Vis Spectroscopy
This protocol describes the monitoring of the hydrolysis of 4-nitrophenyl formate by observing the formation of the 4-nitrophenolate ion, which has a strong absorbance at approximately 400-405 nm under alkaline conditions.
Materials:
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4-Nitrophenyl formate
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Buffer solution (e.g., phosphate or borate buffer, pH adjusted to the desired value)
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Spectrophotometer capable of measuring absorbance at 400-405 nm
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Temperature-controlled cuvette holder
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Quartz cuvettes (1 cm path length)
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Micropipettes
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of 4-nitrophenyl formate in a dry, inert organic solvent (e.g., acetonitrile or dioxane) at a concentration of approximately 10 mM.
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Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at the λmax of the 4-nitrophenolate ion (typically around 400-405 nm). Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).
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Reaction Initiation: In a quartz cuvette, place the desired volume of the pre-warmed buffer solution.
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To initiate the reaction, add a small, precise volume of the 4-nitrophenyl formate stock solution to the cuvette. The final concentration of the ester should be significantly lower than that of the buffer to ensure pseudo-first-order conditions.
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Data Acquisition: Immediately after adding the ester, start monitoring the absorbance at the chosen wavelength over time. Record data at regular intervals until the reaction is complete (i.e., the absorbance reaches a plateau).
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Data Analysis: The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
N-Formylation of an Amino Acid
This protocol provides a general procedure for the protection of the amino group of an amino acid using 4-nitrophenyl formate.
Materials:
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Amino acid
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4-Nitrophenyl formate
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A suitable base (e.g., triethylamine or diisopropylethylamine)
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Anhydrous solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))
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Stirring apparatus
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Reaction vessel
Procedure:
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Dissolution of Amino Acid: Dissolve the amino acid in the anhydrous solvent in the reaction vessel. If the amino acid is not readily soluble, a co-solvent or a salt form of the amino acid may be used.
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Addition of Base: Add the base to the amino acid solution. The amount of base should be sufficient to deprotonate the amino group and neutralize the 4-nitrophenol byproduct.
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Addition of Formylating Agent: Slowly add a solution of 4-nitrophenyl formate in the same anhydrous solvent to the reaction mixture with stirring. The reaction is typically carried out at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up and Purification: Once the reaction is complete, the reaction mixture is typically quenched with water or a dilute aqueous acid. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure N-formylated amino acid.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms involving 4-nitrophenyl formate.
Caption: Hydrolysis mechanism of 4-nitrophenyl formate.
Caption: Aminolysis (formylation) mechanism with a primary amine.
